1,6-Diazaspiro[3.5]nonane

Nicotinic acetylcholine receptor nAChR ligand CNS drug discovery

1,6-Diazaspiro[3.5]nonane is a spirocyclic diamine featuring a saturated azetidine ring and a piperidine ring fused at a single quaternary carbon. Its molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol, and it is commonly supplied as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B13519942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.5]nonane
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC2(CCN2)CNC1
InChIInChI=1S/C7H14N2/c1-2-7(3-5-9-7)6-8-4-1/h8-9H,1-6H2
InChIKeyNGWVMUHZQFHIFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Diazaspiro[3.5]nonane: A C2-Linked Spirocyclic Diamine Scaffold with Distinct Nitrogen Placement


1,6-Diazaspiro[3.5]nonane is a spirocyclic diamine featuring a saturated azetidine ring and a piperidine ring fused at a single quaternary carbon . Its molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol, and it is commonly supplied as the dihydrochloride salt for enhanced aqueous solubility . The defining structural feature of this core is the 1,6-arrangement of nitrogen atoms—placing one nitrogen in the four-membered azetidine and the other at the 6-position of the piperidine—which generates a distinct spatial orientation of hydrogen-bond donor/acceptor groups relative to its positional isomers. This compound has been specifically claimed as a nicotinic acetylcholine receptor ligand in patents by Targacept [1] and serves as a versatile synthetic intermediate for constructing more elaborate biologically active molecules .

1,6- vs. Other Diazaspiro[3.5]nonane Isomers: Why Nitrogen Position Determines Synthetic and Biological Utility


The diazaspiro[3.5]nonane framework supports at least four positional isomers—1,6-, 1,7-, 2,5-, 2,7-, and 5,8-diazaspiro[3.5]nonane—that differ solely in the placement of the two nitrogen atoms . Despite sharing an identical molecular formula (C₇H₁₄N₂), these isomers are not interchangeable as synthetic building blocks. The specific 1,6-nitrogen arrangement was explicitly selected and claimed in Targacept's N-aryl diazaspirocyclic patent series over alternative positional isomers (e.g., 1,7-) for targeting nicotinic acetylcholine receptors, indicating that nitrogen topology is a critical determinant of receptor-ligand complementarity [1]. Moreover, the 1,6-isomer incorporates the azetidine nitrogen directly at the spiro junction, influencing the pKa, nucleophilicity, and steric accessibility of this site compared to isomers where both nitrogens reside in less strained six-membered rings . Direct procurement of the correct nitrogen positional isomer is essential because spectroscopic and physical properties (e.g., solubility, stability) can differ appreciably between isomers, potentially compromising reaction reproducibility and biological assay validity if an incorrect analog is substituted .

Quantitative Differentiation of 1,6-Diazaspiro[3.5]nonane from its Closest Structural Analogs


Patent-Specific Selection over 1,7-Isomer for Nicotinic Receptor Targeting

In the Targacept patent family (US20110105548A1), the 1,6-diazaspiro[3.5]nonane scaffold was specifically selected for preparing N-aryl derivatives targeting nicotinic cholinergic receptors, with the compound 6-(3-pyridyl)-1,6-diazaspiro[3.5]nonane explicitly claimed as a preferred embodiment. The corresponding 1,7-analog, 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane, employs a different spiro ring system entirely ([4.4] vs. [3.5]), confirming that the 1,6-[3.5] arrangement was deliberately chosen over the 1,7-alternative for this therapeutic target class. [1]

Nicotinic acetylcholine receptor nAChR ligand CNS drug discovery

Sigma Receptor Pharmacophore: 2,7-Diazaspiro[3.5]nonane Emerges as the Preferred Core for S1R Ligand Development

A comparative study of diazaspiro cores for sigma receptor (SR) ligand development demonstrated a clear differentiation in S1R binding affinity and functional profile between the 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane frameworks. Compound 5b (based on the 2,7-diazaspiro[3.5]nonane core) exhibited Ki values of 13 nM for S1R and 102 nM for S2R, whereas structurally related compounds built on a diazabicyclo[4.3.0]nonane scaffold displayed different S1R/S2R selectivity profiles. Compound 4b (also sharing the 2,7-diazaspiro[3.5]nonane core) showed KiS1R= 2.7 nM and KiS2R= 27 nM, but was completely devoid of antiallodynic effect in vivo, demonstrating that even within the same spiro core, subtle structural variations dictate functional agonist vs. antagonist behavior at S1R. [1]

Sigma-1 receptor S1R ligand Pain pharmacology

Fsp³-Enriched Scaffold Differentiation: Spirocyclic vs. Piperidine/Piperazine Bioisosteres in Drug Discovery

The diazaspiro[3.5]nonane scaffold, containing a quaternary spiro carbon, introduces higher three-dimensionality (Fsp³) and conformational restriction compared to simpler piperidine or piperazine bioisosteres commonly used in drug discovery. Burkhard and Carreira's work demonstrated that spirocyclic motifs increase Fsp³ content, improve aqueous solubility, and reduce excessive lipophilicity relative to flat aromatic scaffolds—properties that are directly relevant when comparing diazaspiro[3.5]nonanes to monocyclic diamines such as piperazine. The azetidine ring within the 1,6-skeleton provides a strained, geometrically constrained nitrogen that cannot be replicated by monocyclic piperazine or piperidine derivatives.

Fraction sp³ Bioisostere Physicochemical optimization

1,6-Diazaspiro[3.5]nonane as a Polyimide Monomer: Differentiated Optical Properties from Non-Spiro Diamines

A 2022 patent application (US20220348589A1) specifically claims diazaspiro compounds, including the 1,6-diazaspiro[3.5]nonane framework, as monomers for producing polyimide films with excellent optical properties. The spirocyclic diamine architecture introduces a kinked, non-planar geometry into the polymer backbone that disrupts chain packing and reduces charge-transfer complex formation compared to conventional aromatic diamines like p-phenylenediamine or 4,4'-oxydianiline (ODA). The diazaspiro monomer yields colorless to pale yellow polyimide films, a critical requirement for flexible display and optoelectronic applications where conventional aromatic polyimides are deeply colored. [1]

Polyimide film Optical properties Monomer design

N-Boc Protection Selectivity: Differentiated Reactivity at the Azetidine Nitrogen of 1,6-Diazaspiro[3.5]nonane

The 1,6-nitrogen arrangement in 1,6-diazaspiro[3.5]nonane enables regioselective protection of the piperidine nitrogen (6-position) with a tert-butoxycarbonyl (Boc) group, yielding 6-Boc-1,6-diazaspiro[3.5]nonane as a commercially available intermediate with a reported purity of 95% and CAS 1251002-00-2. This leaves the azetidine nitrogen (1-position) free for further functionalization, a synthetic handle that is not equivalently accessible in isomers such as 2,7-diazaspiro[3.5]nonane where both nitrogens reside in rings with different ring strain and electronic properties. The differential reactivity stems from the higher ring strain of the azetidine (four-membered ring, ~26 kcal/mol strain energy) compared to the piperidine (six-membered ring, ~0 kcal/mol), which modulates nitrogen nucleophilicity and protonation state.

Regioselective protection 6-Boc-1,6-diazaspiro[3.5]nonane Synthetic building block

ATX/LPA Pathway Patent Protection: 1,6-Diazaspiro[3.5]nonane as a Key Core in Autotaxin Inhibitor Development

Japanese patent JP6258928B2 describes novel diazaspirocycloalkane and azaspirocycloalkane compounds as autotaxin (ATX) inhibitors. The patent explicitly encompasses 1,6-diazaspiro[3.5]nonane derivatives bearing specific amide and carbamate substituents, alongside other spiro scaffolds. The patent demonstrates that ATX inhibition by these compounds translates to suppression of lysophosphatidic acid (LPA) production in mouse plasma, establishing a therapeutically relevant pharmacodynamic readout. The specific substitution pattern at the 1- and 6-positions of the spiro core differentiates these compounds from other ATX inhibitors based on alternative scaffolds, such as the indole-based GLPG1690 series. [1]

Autotaxin inhibitor LPA production Fibrotic disease

Application Scenarios for 1,6-Diazaspiro[3.5]nonane in Early-Stage Scientific Research


Nicotinic Acetylcholine Receptor (nAChR) Ligand Development Programs

Researchers designing subtype-selective nAChR modulators for CNS disorders can utilize 1,6-diazaspiro[3.5]nonane as a core scaffold that has been explicitly validated for this target class in patent literature [1]. The 1,6-nitrogen arrangement, when functionalized with N-aryl groups (e.g., 3-pyridyl), generates ligands with demonstrated nicotinic receptor affinity, as disclosed in Targacept's patent portfolio [1]. This scaffold offers a direct entry point for SAR exploration around the spirocyclic constraint.

ATX-LPA Axis Inhibitor Optimization for Fibrotic Disease Models

For teams targeting autotaxin (ATX) in idiopathic pulmonary fibrosis (IPF) or systemic sclerosis, 1,6-diazaspiro[3.5]nonane provides a structurally distinct spirocyclic core for lead optimization [2]. The patent JP6258928B2 demonstrates that appropriately substituted 1,6-diazaspiro[3.5]nonane derivatives inhibit ATX and suppress LPA production, offering a scaffold-hopping opportunity away from conventional indole-based ATX inhibitor scaffolds [2].

Regioselective Mono-Protected Building Block for Parallel or Library Synthesis

The commercially available 6-Boc-1,6-diazaspiro[3.5]nonane (purity ≥95%) enables chemists to perform regioselective functionalization at the free azetidine 1-position without competition from the piperidine nitrogen, thanks to the differential ring strain and steric accessibility between the azetidine and piperidine rings . This synthetic handle is critical for constructing diverse compound libraries where orthogonal nitrogen functionalization is required and is not equivalently achievable with symmetric diamines such as piperazine .

High-Transparency Polyimide Film Monomer for Flexible Electronics

In materials science laboratories developing colorless polyimides for flexible display substrates, 1,6-diazaspiro[3.5]nonane serves as an alicyclic diamine monomer that introduces a spiro junction into the polymer backbone, disrupting interchain charge-transfer interactions and producing films with superior optical transparency compared to conventional aromatic diamine-derived polyimides [3]. This application is distinct from the pharmaceutical uses of the compound and represents a growing area of industrial interest [3].

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